

A Technical Guide to the Spectroscopic Analysis of Tetrakis(trimethylsiloxy)silane

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Compound of Interest

Compound Name: Tetrakis(trimethylsiloxy)silane

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsiloxy)silane (TTMS) is an organosilicon compound with the chemical formula $\text{Si}[\text{OSi}(\text{CH}_3)_3]_4$ and CAS Number 3555-47-3.[1][2] It is a colorless liquid utilized as a precursor and reagent in various synthetic processes.[2] Notably, TTMS serves as a key component in plasma-enhanced chemical vapor deposition (PECVD) to produce nanostructured silicon dioxide-like films, a testament to its importance in materials science.[2][3] A thorough understanding of its spectroscopic profile is essential for quality control, reaction monitoring, and structural elucidation in its various applications.

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Tetrakis(trimethylsiloxy)silane**, complete with detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The molecular structure of **Tetrakis(trimethylsiloxy)silane** features a central silicon atom bonded to four trimethylsiloxy groups. This high degree of symmetry is directly reflected in its spectroscopic data, particularly in NMR, where all 36 protons and 12 methyl carbons are chemically equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are relatively simple, characterized by single peaks for the protons and carbons. The ^{29}Si NMR spectrum is crucial for distinguishing between the two unique silicon environments.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
---------------------------------	--------------	------------

| $\sim 0.1 - 0.3$ | Singlet (s) | 36H, $\text{Si}(\text{O}-\text{Si}(\text{CH}_3)_3)_4$ |

Note: All 36 protons on the twelve methyl groups are chemically equivalent.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
---------------------------------	------------

| $\sim 1.0 - 2.0$ | 12C, $\text{Si}(\text{O}-\text{Si}(\text{CH}_3)_3)_4$ |

Note: All 12 methyl carbons are chemically equivalent. Proton decoupling is standard.

Table 3: ^{29}Si NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Reference
$\sim +7.5$	Peripheral Si: $\text{Si}(\text{O}-\text{Si}(\text{CH}_3)_3)_4$	[4]

| -104.6 | Central Si: $\text{Si}(\text{O}-\text{Si}(\text{CH}_3)_3)_4$ |[4] |

Note: Data referenced from related trimethylsilyl species and direct observation in a reaction mixture.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TTMS is dominated by strong absorptions related to the Si-O-Si and Si-CH₃ bonds.

Table 4: Principal Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Reference
1279	Si-CH ₃ symmetric deformation	Medium-Strong	[3]
1130 - 1200	Si-O-Si transverse optical ('surface') mode	Strong, Broad	[3]
~1070	Si-O-Si antisymmetric stretch ('bulk') mode	Very Strong, Broad	[3]
~920	Si-OH stretch (silanol impurity)	Weak/Variable	[3]
~800	Si-O-Si bending / Si-C stretch	Strong	[3]

| ~450 | Si-O-Si rocking mode | Medium |[3] |

Mass Spectrometry (MS)

Mass spectrometry of TTMS, typically performed with Gas Chromatography (GC-MS), shows characteristic fragmentation patterns for siloxanes.

Table 5: Key Mass Spectrometry (GC-MS) Fragments

Mass-to-Charge (m/z)	Proposed Fragment Ion	Formula of Fragment
369	[M - CH ₃] ⁺	C ₁₁ H ₃₃ O ₄ Si ₅ ⁺
281	[M - OSi(CH ₃) ₃] ⁺	C ₉ H ₂₇ O ₃ Si ₄ ⁺

| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ | C₅H₁₅OSi₂⁺ |

Note: Data derived from GC-MS analysis listed in PubChem.[1]

Experimental Protocols & Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small quantity of **Tetrakis(trimethylsiloxy)silane** is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** A standard single-pulse experiment is performed. The spectral width is set to cover the range of approximately -2 to 12 ppm.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., -10 to 220 ppm) is used. Due to the low natural abundance of ^{13}C and potentially long relaxation times, an adequate number of scans is necessary to achieve a good signal-to-noise ratio.
- **^{29}Si NMR Acquisition:** A proton-decoupled experiment is run. ^{29}Si has a low natural abundance and a negative gyromagnetic ratio, often requiring specialized pulse programs (e.g., INEPT or DEPT) or longer acquisition times. The chemical shift range is broad, and referencing is done relative to TMS.^[5] A background signal from the glass NMR tube and probe materials may be observed around -110 ppm.^[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As a liquid, TTMS can be analyzed directly.
 - **Neat Film:** A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - **Attenuated Total Reflectance (ATR):** A drop of the liquid is placed directly onto the ATR crystal (commonly diamond or germanium). This is often the preferred method due to its

simplicity and minimal sample preparation.

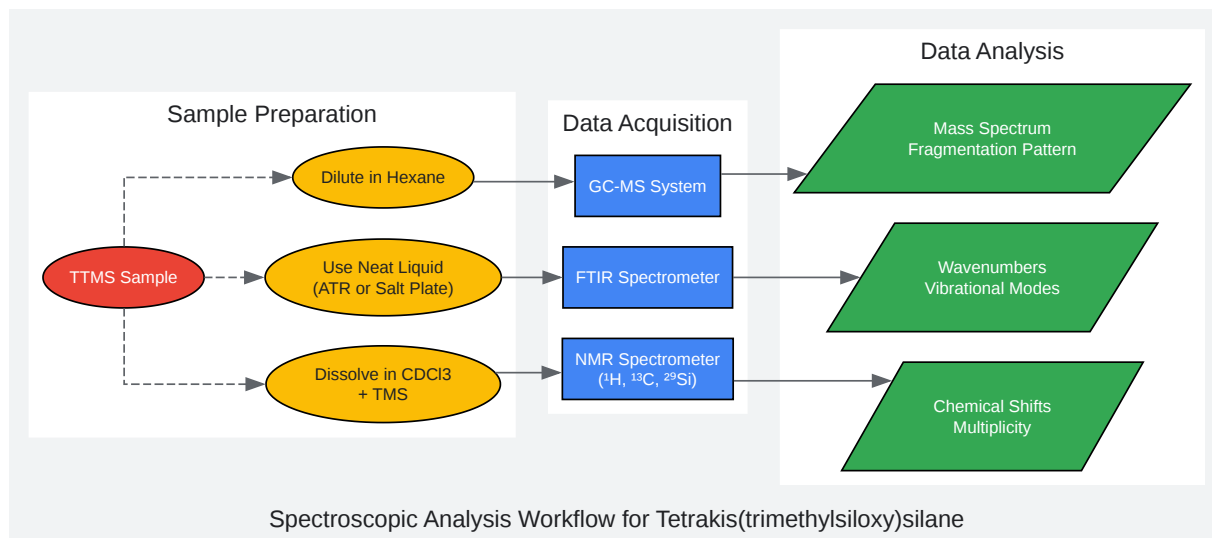
- Instrumentation: A standard FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR) is used.^[1]
- Acquisition: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first. The sample is then scanned, typically over the mid-IR range (4000-400 cm^{-1}).
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of TTMS is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: A GC system coupled to a mass spectrometer, typically a quadrupole or ion trap detector.
- Gas Chromatography: A small volume (e.g., 1 μL) of the sample is injected into the GC inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms) which separates components based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry: As TTMS elutes from the GC column, it enters the MS ion source.
 - Ionization: Standard Electron Ionization (EI) at 70 eV is used to fragment the molecule.
 - Analysis: The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - Detection: An electron multiplier detects the ions, generating the mass spectrum.

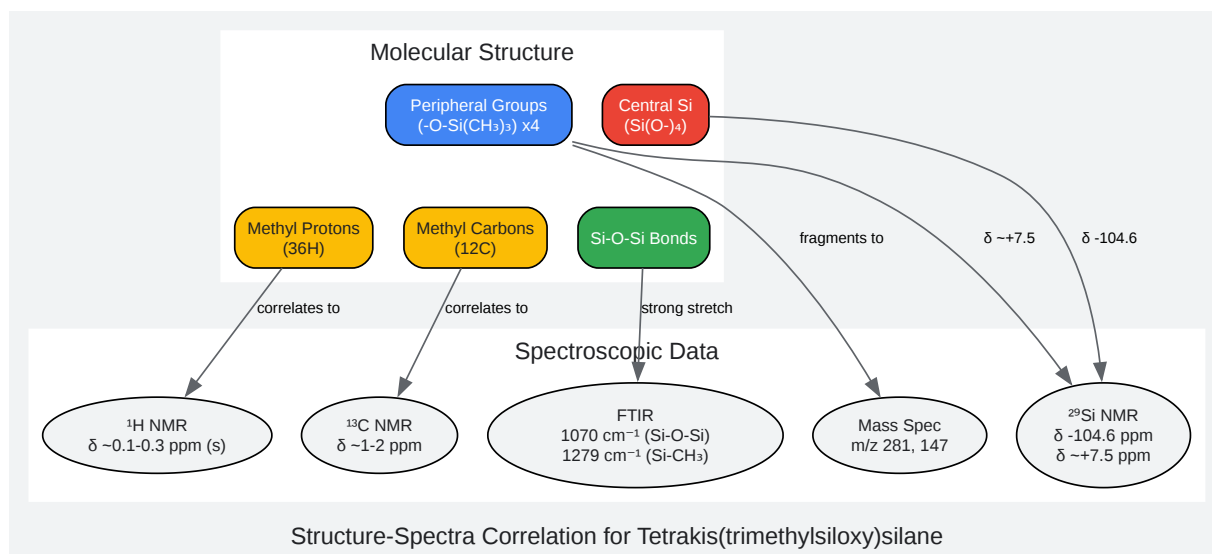
Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical correlation between the molecule's structure and its spectral data.



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Caption: Experimental workflow for spectroscopic analysis of TTMS.



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